molecular formula C18H21Cl2N3OS2 B2602022 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216862-17-7

5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2602022
CAS No.: 1216862-17-7
M. Wt: 430.41
InChI Key: VAAMQAIFLMTUQC-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a thiophene ring, a benzo[d]thiazole moiety, and a dimethylaminoethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Dimethylaminoethyl Side Chain: This step involves the alkylation of the intermediate compound with dimethylaminoethyl chloride or a similar reagent.

    Final Coupling and Chlorination: The final product is obtained by coupling the intermediate with a chloro-substituted carboxamide, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzo[d]thiazole moiety, potentially leading to the formation of dihydrobenzo[d]thiazole derivatives.

    Substitution: The chloro group in the compound can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydrobenzo[d]thiazole derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. This includes its use as a lead compound in drug discovery programs aimed at developing new treatments for various diseases.

Industry

In industry, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide
  • 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5,7-dimethyl groups on the benzo[d]thiazole ring, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS2.ClH/c1-11-9-12(2)16-13(10-11)20-18(25-16)22(8-7-21(3)4)17(23)14-5-6-15(19)24-14;/h5-6,9-10H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAMQAIFLMTUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(S3)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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